molecular formula C11H15NO4S B2635358 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid CAS No. 195322-21-5

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid

Cat. No.: B2635358
CAS No.: 195322-21-5
M. Wt: 257.3
InChI Key: MZNMZVBJSKZCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the carboxylic acid group: This can be done via carboxylation reactions, such as the Kolbe-Schmitt reaction, where a thiophene derivative is treated with carbon dioxide under basic conditions.

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-methanol or thiophene-2-carbaldehyde.

    Substitution: Various substituted thiophene derivatives depending on the substituents introduced.

Scientific Research Applications

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: Used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amine can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the Boc-protected amine group.

    4-Aminomethylthiophene-2-carboxylic acid: Contains a free amine instead of a Boc-protected amine.

    2-Methylthiophene-3-carboxylic acid: Has a different substitution pattern on the thiophene ring.

Uniqueness

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a Boc-protected amine on the thiophene ring, making it a versatile intermediate for further functionalization and applications in various fields.

Biological Activity

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid is a synthetic organic compound known for its diverse biological activities. This compound features a thiophene ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine, which contribute to its potential applications in medicinal chemistry and biochemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the thiophene ring through methods such as the Gewald reaction, followed by the introduction of the carboxylic acid group via carboxylation reactions. The Boc-protected amine is incorporated to enhance stability and facilitate further reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The Boc-protected amine can be deprotected to reveal a free amine, enabling it to form hydrogen bonds or ionic interactions with biological targets. This mechanism is particularly relevant in studies involving enzyme inhibitors and receptor ligands.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies on related thiophene-2-carboxylic acids have shown effectiveness against various Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its antibacterial efficacy compared to simpler thiophene derivatives .

Anti-Hypoxic Properties

A study highlighted that derivatives of thiophene-2-carbonyl amino acids can activate hypoxia-inducible factors (HIF), which play a crucial role in cellular responses to low oxygen levels. This suggests that this compound may also possess potential in therapeutic applications aimed at protecting cells under hypoxic conditions .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. For example, compounds similar to this compound have demonstrated cytotoxic effects against prostate cancer cell lines (PC-3). The ability to inhibit cancer cell proliferation makes this compound a candidate for further investigation in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
Thiophene-2-carboxylic acidLacks Boc-protected amineModerate antimicrobial activity
4-Aminomethylthiophene-2-carboxylic acidContains free amineEnhanced receptor interaction
4-[[(tert-butoxycarbonyl)amino]methyl]thiophene-3-carboxylic acidSimilar structure but different substitutionVaries in anticancer activity

Case Studies

  • Study on Anti-Hypoxic Activity : A study evaluated the activation of HIF by thiophene derivatives under hypoxic conditions using luciferase reporter assays. The results indicated that certain derivatives significantly enhanced HIF transcriptional activity, suggesting potential therapeutic applications in ischemic conditions .
  • Antimicrobial Evaluation : Another research focused on synthesizing novel thiophene derivatives and assessing their antimicrobial efficacy against multiple bacterial strains. Results showed that some compounds exhibited potent activity, indicating their potential as new antibacterial agents .

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-5-7-4-8(9(13)14)17-6-7/h4,6H,5H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNMZVBJSKZCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.